Ethyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Description
Ethyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H27N3O3S and its molecular weight is 413.54. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
- The molecule is synthesized through methodologies that involve phosphine-catalyzed annulations, showcasing the chemical's versatility in organic synthesis. This process, as demonstrated by Zhu et al. (2003), involves the [4 + 2] annulation with N-tosylimines, yielding highly functionalized tetrahydropyridines with complete regioselectivity (Zhu, Lan, & Kwon, 2003).
- Microwave-mediated, catalyst- and solvent-free conditions have been employed for the regioselective synthesis of novel tetrahydropyrimidines, highlighting an efficient and environmentally friendly approach to synthesizing such compounds (Harikrishnan, Rajesh, Perumal, & Almansour, 2013).
Potential Applications and Properties
- Some derivatives have shown excellent biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, indicating the compound's potential in developing new antimicrobial agents (Youssef, Abbady, Ahmed, & Omar, 2011).
- The crystal structure, spectroscopic characterization (FT-IR, 1H and 13C NMR), and density functional theory (DFT) calculations have been performed for related compounds, providing insights into their molecular geometry, vibrational frequencies, NMR chemical shifts, and potential for nonlinear optical (NLO) properties (Pekparlak et al., 2018).
Properties
IUPAC Name |
ethyl 2-butylsulfanyl-7-methyl-5-(2-methylphenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-5-7-12-29-22-24-19-18(20(26)25-22)17(15-11-9-8-10-13(15)3)16(14(4)23-19)21(27)28-6-2/h8-11,17H,5-7,12H2,1-4H3,(H2,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVXZWOFIRJGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3C)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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